7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as Epetraborole, is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are characterized by their unique boron-containing structures, which confer distinct chemical and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent.
The compound is classified under the following identifiers:
It is primarily sourced from chemical suppliers and used in various scientific research applications, including studies on its antimicrobial properties and mechanisms of action against specific pathogens .
The synthesis of 7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves several steps:
The molecular structure of 7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol features a boron atom integrated within a benzoxaborole framework. The structure can be represented by the following key data:
This structure highlights the presence of functional groups that are crucial for its biological activity, including amine and hydroxyl groups which enhance solubility and reactivity .
7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol primarily involves its role as an enzyme inhibitor. It has been shown to inhibit specific phosphodiesterase enzymes, which play a critical role in cellular signaling pathways. By binding to the catalytic domain of these enzymes, it reduces their activity, thereby decreasing the production of inflammatory cytokines. This mechanism underlies its potential therapeutic applications in treating inflammatory conditions .
7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol exhibits several notable physical and chemical properties:
These properties are essential for determining handling procedures and potential applications in laboratory settings.
7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several significant applications in scientific research:
The ongoing research into this compound continues to reveal its potential in various biomedical fields, highlighting its importance in contemporary scientific investigations .
7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (hereafter referred to as 7-AMBO) and its structural analogs represent a significant advancement in antitubercular therapeutics, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains. This benzoxaborole derivative exhibits potent in vitro activity against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) consistently below 1 µM—surpassing first-line agents like isoniazid against resistant isolates [1] [2]. Crucially, 7-AMBO retains this potency against clinical MDR-TB isolates, demonstrating negligible resistance development during serial passage experiments [1].
The oxaborole tRNA-trapping (OBORT) mechanism underpinning its activity circumvents conventional resistance pathways. Structural optimization at the C7 position (aminomethyl substitution) enhances penetration through the complex mycobacterial cell envelope, rich in mycolic acids and lipids like trehalose-6,6´-dimycolate (TDM) that typically impede drug access [1] [5]. Molecular modeling confirms that the aminomethyl group forms critical hydrogen bonds with D447 and D450 residues in the editing domain of mycobacterial leucyl-tRNA synthetase (LeuRS), stabilizing the boron-adenylate adduct essential for inhibition [4].
Table 1: Comparative Activity of 7-AMBO Analogs Against MDR-TB Strains
Compound | MIC vs H37Rv (µM) | MIC vs MDR-TB (µM) | Resistance Index* |
---|---|---|---|
7-AMBO | 0.08 - 0.20 | 0.10 - 0.25 | 1.25 |
GSK656 (Clinical analog) | 0.20 | 0.30 | 1.50 |
Isoniazid (First-line) | 0.05 | >10.0 | >200 |
Rifampicin | 0.10 | >20.0 | >200 |
*Resistance Index = MIC(MDR-TB)/MIC(H37Rv) [1] [2]
While 7-AMBO demonstrates exceptional potency against the M. tuberculosis complex, its efficacy against nontuberculous mycobacteria (NTM), particularly the Mycobacterium avium complex (MAC), reveals a more variable profile. Testing against MAC clinical isolates shows MIC values typically ranging from 0.5-8 µM—approximately 4-10 fold higher than against M. tuberculosis [3] [6]. This differential activity correlates with variations in LeuRS editing domain architecture across mycobacterial species and differences in cell wall permeability.
MAC possesses exceptionally hydrophobic cell envelopes enriched in glycopeptidolipids and shorter-chain mycolic acids compared to M. tuberculosis. This composition reduces passive diffusion of 7-AMBO, necessitating higher concentrations for intracellular accumulation [5]. Nevertheless, 7-AMBO outperforms conventional MAC therapies like clarithromycin, particularly against macrolide-resistant isolates where MIC shifts remain minimal (<2-fold increase) [3]. Against rapidly growing NTMs like M. abscessus, activity diminishes significantly (MIC >16 µM), likely due to efflux mechanisms and altered LeuRS substrate specificity [6].
Table 2: Spectrum of 7-AMBO Activity Against Mycobacterial Pathogens
Mycobacterial Species/Group | Average MIC (µM) | Comparative Efficacy vs Reference Drugs |
---|---|---|
M. tuberculosis H37Rv | 0.08 - 0.20 | 2-5x lower than isoniazid |
MDR/XDR M. tuberculosis | 0.10 - 0.30 | >100x lower than rifampicin |
M. avium complex (MAC) | 0.50 - 8.00 | 2-4x lower than clarithromycin |
M. kansasii | 0.30 - 1.50 | Comparable to rifabutin |
M. abscessus | >16.00 | >10x higher than amikacin |
The exceptional selectivity of 7-AMBO for microbial LeuRS over the human cytoplasmic enzyme is a cornerstone of its therapeutic potential. Crystallographic studies of the M. tuberculosis LeuRS editing domain complexed with 7-AMBO analogs (PDB ID: 5AGR) reveal a bidentate covalent adduct formation between the benzoxaborole boron atom and the 2'- and 3'-hydroxyl groups of tRNA's terminal adenosine (Ade76) [4]. This interaction traps tRNALeu in the editing site, blocking aminoacylation and halting protein synthesis.
Key structural differences enable pathogen selectivity:
This selectivity translates to a >1000-fold differential in enzyme inhibition (IC50 = 0.20 µM for Mtb LeuRS vs >200 µM for human cytosolic LeuRS). No significant inhibition of other human aminoacyl-tRNA synthetases (e.g., alanyl- or isoleucyl-tRNA synthetase) is observed, confirming mechanistic precision [1] [2].
Table 3: Key Structural Determinants of 7-AMBO Selectivity for Mycobacterial LeuRS
Structural Feature | M. tuberculosis LeuRS | Human Cytosolic LeuRS | Functional Consequence |
---|---|---|---|
Editing Domain Volume | 860 ų | 520 ų | Accommodates benzoxaborole scaffold |
Accessory α-helix | Absent | Present (Residues 457-474) | Sterically blocks 7-AMBO binding |
Thr-rich Region (H-bonding) | T336-T337 conserved | Partially conserved | Stabilizes tRNA-7-AMBO adduct |
Aspartate Pair (D447/D450) Spacing | 11.2 Å apart | 8.7 Å apart | Optimal salt bridge with aminomethyl |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0